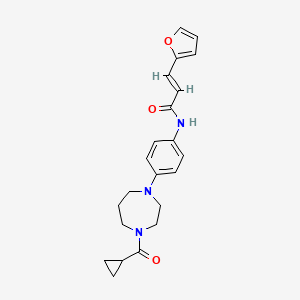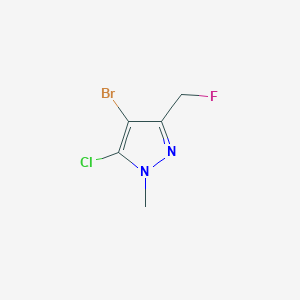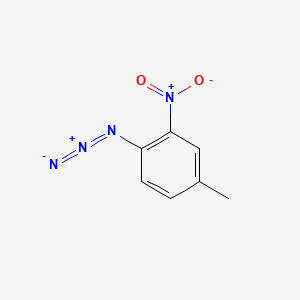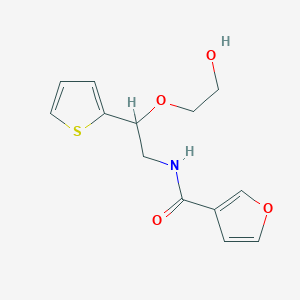![molecular formula C23H22N4O2 B2392285 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-13-7](/img/structure/B2392285.png)
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a multicomponent reaction involving an aldehyde, an amine, and a nitrile.
Substitution reactions: The imidazo[1,2-a]pyrimidine core is then functionalized with various substituents, including the butoxy and phenyl groups.
Final coupling: The functionalized imidazo[1,2-a]pyrimidine is coupled with benzamide under appropriate reaction conditions to yield the final product
Chemical Reactions Analysis
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Coupling reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon or carbon-nitrogen bonds
Scientific Research Applications
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate the biological pathways and mechanisms involving imidazo[1,2-a]pyrimidines
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
- 4-methoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
- 4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
- 4-propoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-2-3-14-29-20-10-8-17(9-11-20)22(28)25-19-7-4-6-18(15-19)21-16-27-13-5-12-24-23(27)26-21/h4-13,15-16H,2-3,14H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINCFXHWXWFOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}propanoic acid](/img/structure/B2392209.png)








![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
